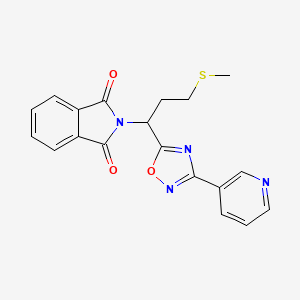
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromenone core, with the various substituents adding complexity. The dimethoxyphenyl group would likely contribute to the compound’s lipophilicity, while the hydroxy group could form hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, chromenones in general can undergo a variety of reactions. For example, the carbonyl group can be reduced to a chromanol, or the compound can participate in various addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the dimethoxyphenyl group could increase its lipophilicity, while the hydroxy group could allow it to form hydrogen bonds .Scientific Research Applications
Crystal Structure Analysis : The structural analysis of similar chromenone compounds has been a significant area of research. Studies like those by Manolov et al. (2008) and Watson et al. (1991) delve into the crystal structures of closely related compounds, providing insights into their molecular geometry and intermolecular interactions.
Synthesis and Potential Applications : The synthesis and potential applications of chromenone derivatives are explored in various studies. For instance, Al-ayed (2011) discusses the synthesis and antibacterial and antioxidant properties of certain chromenone derivatives. Such studies highlight the relevance of chromenone compounds in medicinal chemistry.
Molecular Interactions and Biological Activities : Research by Igarashi et al. (2005) and Kavitha & Reddy (2016) delve into the synthesis of specific chromenone derivatives and their subsequent biological activities. These studies underscore the potential therapeutic applications of chromenone compounds.
Metabolism and Pharmacokinetics : Understanding the metabolism and pharmacokinetics of such compounds is crucial. A study by Kim et al. (2005) investigates the metabolism of a novel antiangiogenic agent, offering insights into how similar compounds may be processed in biological systems.
Synthesis and Antimicrobial Activity : The synthesis and antimicrobial activity of chromenone derivatives are also significant. For example, Mandala et al. (2013) discuss the synthesis of novel chromenone derivatives and their antimicrobial properties, highlighting the potential for developing new therapeutic agents.
Chemical Modification and Application : Studies such as Čačić et al. (2009) focus on the chemical modification of chromenone derivatives and their potential applications, indicating the versatility of these compounds in various scientific fields.
Future Directions
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-20-21(26)6-4-16-12-19(24(27)30-23(16)20)18-13-17(28-2)5-7-22(18)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDYMCXIUOOQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

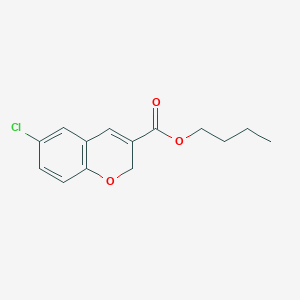
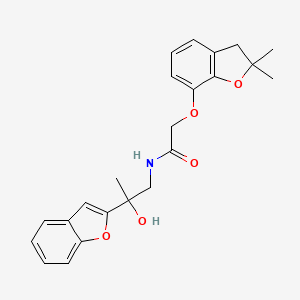
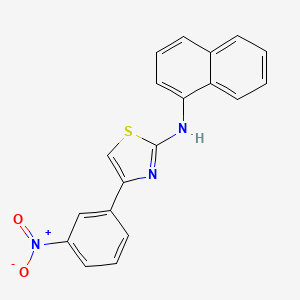
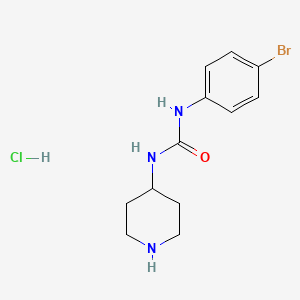
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)
![N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2371171.png)

![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)
![N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2371175.png)
![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2371176.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2371177.png)
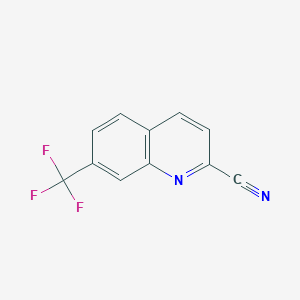
![2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371180.png)
